molecular formula C20H23FN2O3 B2822233 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-methoxybenzamide CAS No. 941896-72-6

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-methoxybenzamide

Cat. No. B2822233
CAS RN: 941896-72-6
M. Wt: 358.413
InChI Key: ZBIPHEWWSJUKSI-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-methoxybenzamide, also known as FMeBMT, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine.

Scientific Research Applications

Novel Compound Synthesis and Characterization

Research has led to the synthesis of novel compounds involving N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-methoxybenzamide derivatives, demonstrating their potential in the synthesis of complex molecules. For example, the synthesis and characterization of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]Thiadiazole and its morpholinomethyl derivative, highlighting the significance of such compounds in developing new molecular structures with potential biological activities (Banu et al., 2013).

Potential Therapeutic Applications

Several studies have explored the potential therapeutic applications of compounds related to this compound, demonstrating their efficacy in various biological assays. For instance, research on the synthesis, biological activity of pyrimidine linked with morpholinophenyl derivatives revealed significant larvicidal activity, indicating the utility of such compounds in developing new pesticides or drugs with specific biological targets (Gorle et al., 2016).

Advanced Synthesis Techniques

Innovations in synthesis techniques have also been a focus, with studies demonstrating the efficient synthesis of related compounds through novel methods. For example, an operationally simple synthesis of N,N-Diethyl-3-methylbenzamide (DEET) using COMU as a coupling reagent showcases the advancements in synthetic methodologies that facilitate the creation of compounds with potential for further development into useful substances (Withey & Bajic, 2015).

Molecular Structure Analysis

The molecular structure and intermolecular interactions of related compounds have been extensively analyzed, providing insights into their chemical properties and potential applications. Research on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, for example, includes detailed analysis using X-ray diffraction and DFT calculations, highlighting the importance of understanding the structural aspects of these compounds for their application in various scientific fields (Karabulut et al., 2014).

properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c1-25-18-4-2-3-16(13-18)20(24)22-14-19(23-9-11-26-12-10-23)15-5-7-17(21)8-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIPHEWWSJUKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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